molecular formula C11H14ClNO B2729608 4-chloro-N-(4-methylphenyl)butanamide CAS No. 191168-66-8

4-chloro-N-(4-methylphenyl)butanamide

Cat. No.: B2729608
CAS No.: 191168-66-8
M. Wt: 211.69
InChI Key: VBNCGNIEFDWBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of butanamide, featuring a chloro group and a methylphenyl group

Scientific Research Applications

4-chloro-N-(4-methylphenyl)butanamide has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobutyryl chloride+4-methylanilineThis compound+HCl\text{4-chlorobutyryl chloride} + \text{4-methylaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutyryl chloride+4-methylaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran).

    Oxidation: Potassium permanganate, solvent (e.g., water).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-chloro-N-(4-methylphenyl)butylamine.

    Oxidation: 4-chloro-N-(4-carboxyphenyl)butanamide.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)butanamide depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific drug or application it is used in.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-4-methylphenyl)butanamide
  • 4-chloro-N-(4-methoxyphenyl)butanamide
  • 4-chloro-N-(4-ethylphenyl)butanamide

Uniqueness

4-chloro-N-(4-methylphenyl)butanamide is unique due to the presence of both a chloro group and a methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNCGNIEFDWBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.